Cas no 176220-84-1 ([2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI))

[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI) structure
176220-84-1 structure
Product Name:[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI)
CAS No:176220-84-1
Molecular Formula:C42H48N2O6
Molecular Weight:676.84032
CID:199761
PubChem ID:5491397

[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI) Properties

Names and Identifiers

    • [2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI)
    • [2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis...
    • 2,2'- Bisnalmefene
    • 2,2?-Bisnalmefene (Nalmefene Impurity)
    • 2,2'-Bisnalmefene (Nalmefene Impurity)
    • (5a)-(5'a)-17,17'-Bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-[2,2'-bimorphinan]-3,3',14,14'-tetrol
    • (5alpha)-17-(cyclopropylmethyl)-2-[(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol
    • Nalmefene Impurity
    • Nalmefene Impurity A
    • NalMefene related substance
    • NalMefene Hydrochloride diMer
    • (5α)-(5'α)-17,17'-Bis(cyclopropylMethyl)-4,5:4',5'-diepoxy-6,6'-bis(Methylene)-[2,2'-biMorphinan]-3,3',14,14'-tetrol
    • 2,2'-Bisnalmefene
    • 2,2'-Bis(6-deoxo-6-methylenenaltrexone
    • 2,2'-BisnalMefene (NalMefene IMpurity) (>85%)
    • (4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
    • 2,2'-Bis(6-deoxo-6-methylenenaltrexone)
    • 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol
    • F19374
    • DTXSID40938772
    • 176220-84-1
    • 2,2'-Bisnalmefene (>85%)
    • (2,2'-Bimorphinan)-3,3',14,14'-tetrol, 17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5alpha)-(5'alpha)-
    • InChIKey: DEKUTJDLMXTWRE-HTCYCIDJSA-N
    • Inchi: InChI=1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30?,37+,38+,39+,40+,41-,42-/m1/s1
    • SMILES: C=C1[C@H]2[C@@]34C5=C(O2)C(O)=C(C2=C(O)C6=C7C(CC8[C@@]9(O)[C@@]7([C@H](C(CC9)=C)O6)CCN8CC6CC6)=C2)C=C5C[C@@H](N(CC2CC2)CC3)[C@]4(O)CC1

Computed Properties

  • Exact Mass: 676.351237
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 676.351237
  • Heavy Atom Count: 50
  • Complexity: 1400
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.3
  • Topological Polar Surface Area: 106

Experimental Properties

  • Refractive Index: 1.759
  • Boiling Point: °Cat760mmHg
  • Melting Point: 266-268°C
  • Flash Point: °C
  • Density: 1.49

[2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI) Related Literature

176220-84-1 ([2,2'-Bimorphinan]-3,3',14,14'-tetrol,17,17'-bis(cyclopropylmethyl)-4,5:4',5'-diepoxy-6,6'-bis(methylene)-, (5a)-(5'a)- (9CI)) Related Products

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